2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(FURAN-2-YL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Overview
Description
2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(FURAN-2-YL)-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes isoindole, furan, phenyl, and pyridine moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(FURAN-2-YL)-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(FURAN-2-YL)-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(FURAN-2-YL)-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(FURAN-2-YL)-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]ANILINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
The uniqueness of 2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(FURAN-2-YL)-6-PHENYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O3S/c27-16-21-20(23-11-6-13-32-23)15-22(17-7-2-1-3-8-17)28-24(21)33-14-12-29-25(30)18-9-4-5-10-19(18)26(29)31/h1-11,13,15H,12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACBKDVGVRTYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCCN4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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